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Abstract

Lifirafenib (BGB-283) is a novel, orally bioavailable small molecule inhibitor targeting both
monomeric and dimeric forms of the RAF kinase family, as well as the epidermal growth factor
receptor (EGFR).[1][2] Developed by BeiGene, this dual-target inhibitor was designed to
address the limitations of first-generation BRAF inhibitors, particularly in tumors with non-
V600E BRAF mutations and those with RAS mutations that activate the MAPK pathway
through RAF dimerization.[2][3] Furthermore, its EGFR inhibitory activity is intended to
counteract the feedback activation of EGFR signaling often observed as a resistance
mechanism to BRAF inhibition, especially in colorectal cancers. This guide provides a
comprehensive overview of the discovery, preclinical development, and clinical evaluation of
Lifirafenib, presenting key data in a structured format, detailing experimental methodologies,
and visualizing critical biological pathways and processes.

Introduction: Rationale for a Novel RAFIEGFR
Inhibitor

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell
growth, proliferation, and survival. Hyperactivation of this pathway, frequently driven by
mutations in BRAF and RAS genes, is a hallmark of many human cancers. While first-
generation BRAF inhibitors demonstrated significant clinical benefit in BRAF V600E-mutant
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melanoma, their efficacy is limited in other contexts.[4] Resistance often emerges through
various mechanisms, including the paradoxical activation of the MAPK pathway in cells with
wild-type BRAF, driven by the formation of RAF dimers.[3] Additionally, in BRAF-mutant
colorectal cancer, feedback activation of EGFR signaling has been identified as a primary
mechanism of intrinsic resistance to BRAF inhibitors alone.[4]

Lifirafenib was rationally designed to overcome these challenges by:

e Inhibiting both monomeric and dimeric RAF kinases: This allows for activity in tumors with
BRAF V600E mutations as well as non-V600E BRAF mutations and RAS mutations, where
RAF dimerization is a key signaling mechanism.[1][2][3]

o Concurrently inhibiting EGFR: This dual-targeting approach aims to prevent the feedback
activation of the MAPK pathway, potentially leading to more sustained pathway inhibition and
improved anti-tumor activity, particularly in colorectal cancer.[4]

Discovery and Lead Optimization
Chemical Synthesis

The chemical synthesis of Lifirafenib is detailed in patent WO2013097224 Al. The synthesis
involves a multi-step process culminating in the final compound.

Structure-Activity Relationship (SAR) Studies

SAR studies, as outlined in the patent literature, focused on optimizing the potency of the
compound against both RAF and EGFR kinases while maintaining desirable pharmacokinetic
properties. The core chemical scaffold was systematically modified to enhance target
engagement and cellular activity. These studies led to the identification of Lifirafenib (BGB-
283) as a clinical candidate with a balanced profile of potent enzymatic and cellular activity, and
favorable drug-like properties.

Mechanism of Action and Preclinical Pharmacology

Lifirafenib exerts its anti-tumor effects by potently and reversibly inhibiting key kinases in the
MAPK signaling pathway.[4]

Signaling Pathway
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Lifirafenib’s dual inhibition of the RAF-MEK-ERK and EGFR signaling pathways is central to its
mechanism of action.
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Figure 1: Lifirafenib Signaling Pathway Inhibition

In Vitro Activity

Lifirafenib has demonstrated potent inhibitory activity against its target kinases and robust anti-
proliferative effects in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Lifirafenib

Target/Cell Line Assay Type IC50 (nM)
BRAF V600E (recombinant) Kinase Assay 23[3][5][6]
EGFR (recombinant) Kinase Assay 29[3][5][6]
EGFR T790M/L858R

(recombinant) Kinase Assay 495[5]
A-RAF (wild-type, cell-free) Kinase Assay 1

C-RAF (Y340/341D, cell-free) Kinase Assay 7

BRAF (wild-type, cell-free) Kinase Assay 32

Table 2: Anti-proliferative Activity of Lifirafenib in Cancer Cell Lines

Cell Line Cancer Type Key Mutations GI50 (nM)

HT29 Colorectal Cancer BRAF V600E Data not available
Colo205 Colorectal Cancer BRAF V600E Data not available
WiDr Colorectal Cancer BRAF V600E Data not available
A375 Melanoma BRAF V600E Data not available

Non-Small Cell Lung

HCC827 EGFR del E746-A750 Data not available
Cancer
Epidermoid o _
A431 ) EGFR amplification Data not available
Carcinoma
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Note: Specific GI50 values for cell proliferation assays were not consistently available in the
searched literature. The table indicates the cell lines in which Lifirafenib has shown activity.

In Vivo Pharmacology

The anti-tumor efficacy of Lifirafenib has been evaluated in various xenograft models of human
cancer.

Table 3: In Vivo Efficacy of Lifirafenib in Xenograft Models

Xenograft ] . Tumor Growth
Cancer Type Key Mutations Dosing .
Model Inhibition (%)
Colorectal 2.5 to 30 mg/kg,
HT29 BRAF V600E Dose-dependent
Cancer p.o.
Colorectal 2.5 to 30 mg/kg,
Colo205 BRAF V600E Dose-dependent
Cancer p.o.
) Colorectal 2.5 to 30 mg/kg,
WiDr BRAF V600E Dose-dependent
Cancer p.o.
Tumor
Non-Small Cell EGFR del E746- 2.5 to 30 mg/kg, )
HCC827 regression
Lung Cancer A750 p.o.
observed
] ) No tumor
Epidermoid EGFR 2.5 to 30 mg/kg, )
A431 ) o regression
Carcinoma amplification p.o.
observed

Note: Specific percentage of tumor growth inhibition was not consistently available in the
searched literature. The table indicates the models where dose-dependent inhibition or
regression was observed.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species demonstrated that Lifirafenib possesses
properties suitable for oral administration.
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Table 4: Preclinical Pharmacokinetic Parameters of Lifirafenib

. Dose Cmax AUC .
Species Tmax (h) Half-life (h)
(mgl/kg) (ng/mL) (ng-h/mL)
Data not Data not Data not Data not Data not Data not
available available available available available available

Note: Specific preclinical pharmacokinetic parameters were not available in the searched

literature.

Clinical Development

Lifirafenib has undergone clinical evaluation as both a monotherapy and in combination with

other targeted agents.

Phase | Monotherapy Study (NCT02610361)

A first-in-human, open-label, dose-escalation and dose-expansion study was conducted to

evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of Lifirafenib in
patients with advanced solid tumors harboring BRAF or KRAS/NRAS mutations.[2]

Table 5: Summary of Phase | Monotherapy Clinical Trial of Lifirafenib
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Parameter

Details

Trial Identifier

NCT02610361

Phase

Patient Population

Patients with advanced solid tumors with BRAF
or KRAS/NRAS mutations.

Dose Escalation Cohorts

5, 10, 20, 30, 40, 50, and 60 mg once daily.

Maximum Tolerated Dose (MTD)

40 mg once daily.[7]

Recommended Phase 2 Dose (RP2D)

30 mg once daily.[4]

Dose-Limiting Toxicities (DLTSs)

Reversible thrombocytopenia and non-

hematologic toxicity.[7]

Common Adverse Events (Grade =3)

Hypertension (17.6%) and fatigue (9.9%).[7]

Objective Response Rate (ORR) - BRAF-mutant

tumors

Confirmed responses in melanoma (including
one complete response), thyroid cancer, and

low-grade serous ovarian cancer.[2][7]

Objective Response Rate (ORR) -
KRAS/NRAS-mutant tumors

Confirmed partial responses in endometrial
cancer and non-small cell lung cancer. No
responses were observed in patients with
KRAS/NRAS-mutated colorectal cancer.[2]

Phase Ib Combination Study with Mirdametinib

(NCT03905148)

Based on the rationale of vertical blockade of the MAPK pathway, a Phase Ib study was

initiated to evaluate Lifirafenib in combination with the MEK inhibitor mirdametinib in patients

with advanced or refractory solid tumors with MAPK pathway aberrations.[8]
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Figure 2: Phase Ib Combination Trial Workflow

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b15149579?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15149579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 6: Summary of Phase Ib Combination Clinical Trial of Lifirafenib and Mirdametinib

Parameter Details
Trial Identifier NCT03905148
Phase Ib

Patients with advanced or refractory solid
Patient Population tumors with RAS mutations, RAF mutations, and

other MAPK pathway aberrations.[2]

Intervention Lifirafenib in combination with mirdametinib.

Evaluate safety, tolerability, and determine the

Primary Objectives o
MTD and/or RP2D of the combination.[1]

Objective responses observed in patients with
Brelimi Effi low-grade serous ovarian cancer, non-small cell
reliminary Efficacy . .
lung cancer, and endometrial cancer with

various KRAS, NRAS, and BRAF mutations.[2]

Dermatitis acneiform (42%), fatigue (32%),
Common Treatment-Related Adverse Events diarrhea (27%), decreased platelet count (18%),
(>15%) alopecia (18%), nausea (17%), and increased

alanine aminotransferase (16%).[1][2]

Experimental Protocols
In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lifirafenib against
recombinant kinases.

e General Protocol: Recombinant kinases (e.g., BRAF V600E, EGFR) are incubated with a
specific substrate and ATP in a kinase reaction buffer. Lifirafenib is added at various
concentrations. The kinase activity is measured by quantifying the amount of phosphorylated
substrate or ADP produced, often using a luminescence- or fluorescence-based method. The
IC50 value is calculated from the dose-response curve.
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Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of Lifirafenib on cancer cell lines.

» General Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
The cells are then treated with a range of concentrations of Lifirafenib for a specified period
(e.g., 72 hours). Cell viability is determined using a colorimetric or fluorometric assay, such
as MTT, SRB, or CellTiter-Glo, which measures metabolic activity or total DNA content. The
GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

ERK Phosphorylation Assay (Western Blot)

Objective: To measure the inhibition of MAPK pathway signaling by Lifirafenib in cancer cells.

e General Protocol: Cancer cells are treated with various concentrations of Lifirafenib for a
defined time. Cells are then lysed, and the protein concentration of the lysates is determined.
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The
membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and
total ERK. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection,
and the signal is visualized using chemiluminescence. The band intensities are quantified to
determine the ratio of p-ERK to total ERK.

Conclusion

Lifirafenib (BGB-283) is a novel RAF dimer and EGFR inhibitor with a promising preclinical
and clinical profile. Its dual mechanism of action offers the potential to overcome resistance
mechanisms that limit the efficacy of first-generation BRAF inhibitors. Clinical studies have
demonstrated an acceptable safety profile and encouraging anti-tumor activity in patients with
various solid tumors harboring BRAF and RAS mutations. The ongoing investigation of
Lifirafenib in combination with MEK inhibitors represents a rational approach to achieve a more
profound and durable blockade of the MAPK pathway, which may translate into improved
clinical outcomes for patients with difficult-to-treat cancers. Further clinical development is
warranted to fully elucidate the therapeutic potential of this agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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